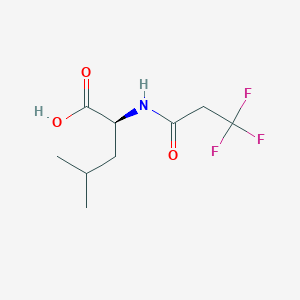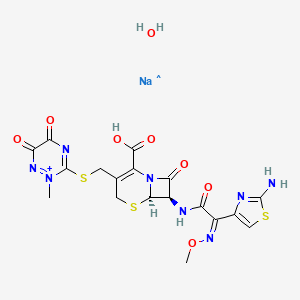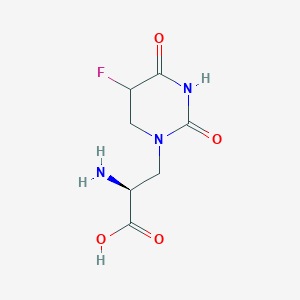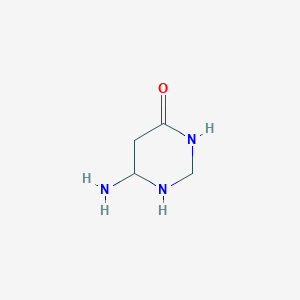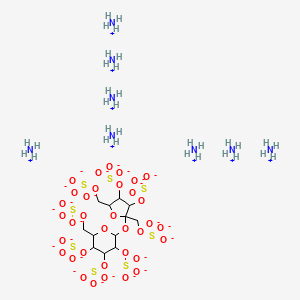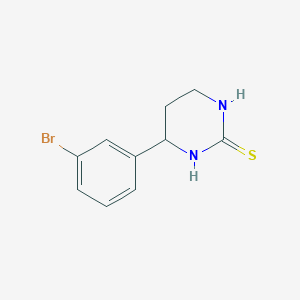
4-(3-Bromophenyl)-1,3-diazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-1,3-diazinane-2-thione is a heterocyclic compound featuring a bromophenyl group attached to a diazinane-2-thione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.
相似化合物的比较
Similar Compounds
4-(3-Bromophenyl)-1,3-diazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-(3-Bromophenyl)-1,3-thiazolidine-2-thione: Contains a thiazolidine ring instead of a diazinane ring.
4-(3-Bromophenyl)-1,3-oxazolidine-2-thione: Features an oxazolidine ring.
Uniqueness
4-(3-Bromophenyl)-1,3-diazinane-2-thione is unique due to its specific combination of a bromophenyl group and a diazinane-2-thione ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H11BrN2S |
|---|---|
分子量 |
271.18 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14) |
InChI 键 |
DIIOFJAGCHXYOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=S)NC1C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


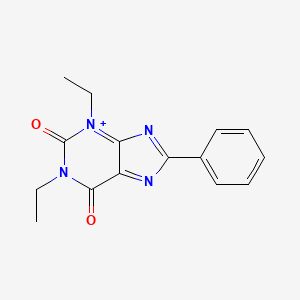
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)

![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
